molecular formula C17H14BrN3O3S B2814852 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 391227-46-6

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No. B2814852
CAS RN: 391227-46-6
M. Wt: 420.28
InChI Key: KMVDBJNCDOXRGH-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide, also known as BPTD, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTD has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Photodynamic Therapy Applications

Compounds with structural similarities to N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide have been explored for their potential in photodynamic therapy (PDT), particularly in the treatment of cancer. For instance, zinc phthalocyanines substituted with thiadiazole derivatives show promising characteristics as photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties. These features are crucial for Type II PDT mechanisms, indicating a potential for effective cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

Research into thiadiazole derivatives has also highlighted their antimicrobial properties. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown DNA protective abilities and strong antimicrobial activity against various pathogens, including S. epidermidis. Such compounds, especially when demonstrating cytotoxicity towards cancer cell lines, hold promise for dual applications in both antimicrobial resistance and cancer therapy (Gür et al., 2020).

Anticonvulsant Properties

The thiadiazole scaffold is noted for its potential in anticonvulsant drug development. Compounds synthesized from thiadiazole derivatives have shown significant anticonvulsive activity in models of seizure, offering a promising avenue for developing new antiepileptic medications (Sych et al., 2018).

Synthetic Applications

The versatility of thiadiazole and related compounds extends to their use in synthesizing other complex molecules. For example, visible-light-promoted synthesis processes have enabled the creation of diverse thiadiazoles through environmentally friendly and efficient methods. This opens up possibilities for developing new materials and active pharmaceutical ingredients with tailored properties (Aggarwal & Hooda, 2021).

properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c1-23-13-7-11(8-14(9-13)24-2)15(22)19-17-21-20-16(25-17)10-3-5-12(18)6-4-10/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVDBJNCDOXRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

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